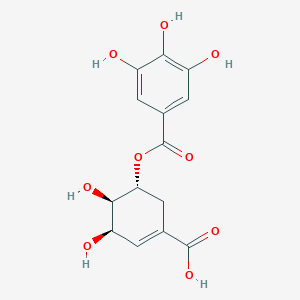
5-Galloylshikimic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Galloylshikimic acid is a natural product found in Castanopsis sieboldii, Mallotus japonicus, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
5-Galloylshikimic acid exhibits a range of pharmacological effects that make it a candidate for therapeutic applications.
Antioxidant Activity
5-GSA has been shown to possess significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that 5-GSA contributes to the antioxidant capacity of plant extracts, enhancing their protective effects against oxidative damage .
Anticancer Effects
Research indicates that 5-GSA may have anticancer properties. It has been found to induce apoptosis in cancer cells by modulating cell cycle progression and activating apoptotic pathways. For instance, studies on Haritaki churna aqueous extract (HCAE), which contains 5-GSA, demonstrated its ability to inhibit the growth of colorectal cancer cells by inducing cell cycle arrest and apoptosis .
Antibacterial Activity
5-GSA has shown promising antibacterial activity against various pathogens. A study investigating extracts from Erodium cicutarium identified galloylshikimic acid as a key compound responsible for its antibacterial effects. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .
Modulation of Signaling Pathways
5-GSA influences several signaling pathways involved in cell proliferation and apoptosis. It has been reported to affect the expression levels of cyclins and apoptotic proteins, thereby altering the cell cycle dynamics in cancer cells .
Interaction with Cellular Components
The compound interacts with cellular components such as DNA and proteins, leading to changes in cellular functions. For example, it can induce DNA fragmentation in cancer cells, a hallmark of apoptosis .
Potential Applications
Given its biological activities, 5-GSA has potential applications across various domains.
Pharmaceutical Development
The antioxidant and anticancer properties of 5-GSA make it a candidate for drug development aimed at treating oxidative stress-related diseases and cancers. Its ability to induce apoptosis selectively in cancer cells could lead to the formulation of targeted therapies.
Food Industry
Incorporating 5-GSA into food products could enhance their health benefits due to its antioxidant properties. It can be used as a natural preservative to extend shelf life while providing health benefits associated with antioxidant consumption.
Agricultural Applications
Due to its antibacterial properties, 5-GSA could be explored as a natural pesticide or growth enhancer in agriculture, promoting plant health while minimizing chemical pesticide use.
Case Studies
Several studies provide insights into the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| PLOS One | Anti-cancer activity | Demonstrated that HCAE containing 5-GSA inhibited colorectal cancer cell viability with an IC50 range of 50–97 μg/ml . |
| MDPI | Antioxidant properties | Showed that 5-GSA contributes significantly to the antioxidant capacity of plant extracts . |
| PMC | Antibacterial activity | Identified as a major active component responsible for antibacterial effects against multiple bacterial strains . |
Eigenschaften
CAS-Nummer |
95719-51-0 |
|---|---|
Molekularformel |
C14H14O9 |
Molekulargewicht |
326.25 g/mol |
IUPAC-Name |
(3R,4R,5R)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H14O9/c15-7-2-6(3-8(16)11(7)18)14(22)23-10-4-5(13(20)21)1-9(17)12(10)19/h1-3,9-10,12,15-19H,4H2,(H,20,21)/t9-,10-,12-/m1/s1 |
InChI-Schlüssel |
NTNQTAISNHFKRA-CKYFFXLPSA-N |
SMILES |
C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O |
Isomerische SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O |
Kanonische SMILES |
C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















